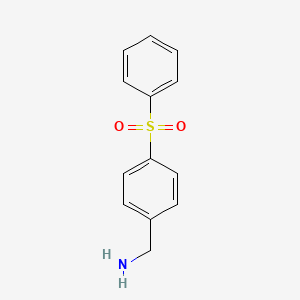

(4-(Phenylsulfonyl)phenyl)methanamine

Description

(4-(Phenylsulfonyl)phenyl)methanamine is a benzylamine derivative featuring a phenylsulfonyl group (-SO₂Ph) and a primary amine (-CH₂NH₂) at the para positions of a benzene ring. The sulfonyl group is strongly electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antituberculosis agents, and enzyme modulators due to its ability to participate in hydrogen bonding and act as a polar functional group .

Properties

IUPAC Name |

[4-(benzenesulfonyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXOTIZNSJKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729977 | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94341-56-7 | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylsulfonyl)phenyl)methanamine typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted phenylmethanamines.

Scientific Research Applications

(4-(Phenylsulfonyl)phenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors.

Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Sulfonyl Group Variations

- (4-(Phenylsulfonyl)phenyl)methanamine : The phenylsulfonyl group enhances lipophilicity and provides steric bulk, which can improve target binding in drug design.

Heterocyclic and Halogenated Analogs

- (2-(4-Chlorophenyl)oxazol-4-yl)methanamine () : Incorporation of an oxazole ring introduces a heterocyclic scaffold, which can modulate bioavailability and metabolic stability .

- (4-Chlorophenyl)phenylmethylamine () : A chloro substituent and biphenyl structure increase lipophilicity and may enhance membrane permeability .

Physicochemical Properties

Biological Activity

(4-(Phenylsulfonyl)phenyl)methanamine, also known by its CAS number 94341-56-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylsulfonyl chloride with an appropriate amine. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Evaluations

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Anticancer Activity :

- Research indicates that derivatives containing the phenylsulfonamide moiety exhibit significant anticancer properties. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values for these compounds range from 0.89 to 9.63 µg/mL, demonstrating potent cytotoxic effects .

Cell Line IC50 (µg/mL) HeLa 0.89 HL-60 5.00 AGS 9.63 -

Mechanism of Action :

- The mechanism through which this compound induces cell death involves cell cycle arrest in the subG0 phase, depolarization of the mitochondrial membrane, and activation of apoptotic pathways via caspase-8 and caspase-9 . This suggests that the compound may trigger both intrinsic and extrinsic apoptotic pathways.

Case Studies

- In Vitro Studies :

- Antimicrobial Activity :

Toxicity Profile

The toxicity assessments indicate that while some derivatives exhibit high toxicity, others maintain a favorable safety profile with LC50 values significantly higher than those predicted by computational models . This variability highlights the importance of structural modifications in optimizing therapeutic indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.